molecular formula C18H18BrN3O6 B14772308 Thalidomide-O-acetamido-C3-Br

Thalidomide-O-acetamido-C3-Br

Cat. No.: B14772308
M. Wt: 452.3 g/mol
InChI Key: DNIAPHACXOEONU-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-C3-Br is a brominated derivative of thalidomide, modified at the phthalimide ring via an acetamido-C3 linker. This compound is part of a class of immunomodulatory drugs (IMiDs) designed to enhance binding specificity to cereblon (CRBN), a key protein in the ubiquitin-proteasome pathway. The bromine substitution at the C3 position aims to optimize pharmacological properties, including solubility, binding affinity, and degradation efficiency of target substrates like IKZF1/3 .

Properties

Molecular Formula

C18H18BrN3O6

Molecular Weight

452.3 g/mol

IUPAC Name

N-(3-bromopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C18H18BrN3O6/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25/h1,3-4,11H,2,5-9H2,(H,20,24)(H,21,23,25)

InChI Key

DNIAPHACXOEONU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-C3-Br typically involves the modification of the thalidomide moleculeThis can be achieved through a series of organic reactions, including acylation and halogenation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-acetamido-C3-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound .

Scientific Research Applications

Thalidomide-O-acetamido-C3-Br has a wide range of scientific research applications:

Mechanism of Action

Thalidomide-O-acetamido-C3-Br exerts its effects through multiple mechanisms. It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cell proliferation and survival. This interaction results in anti-proliferative and anti-inflammatory effects, making it a valuable compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thalidomide derivatives are structurally tailored to improve therapeutic efficacy while minimizing off-target effects. Below is a comparative analysis of Thalidomide-O-acetamido-C3-Br with analogous compounds:

Structural Modifications

  • Thalidomide (TLD): The parent compound lacks the acetamido-C3-Br modification, resulting in lower CRBN binding affinity (Kd ≈ 250 µM) and nonspecific degradation of multiple substrates .
  • Lenalidomide: Features an amino group at the C4 position of the phthalimide ring. This modification increases CRBN affinity (Kd ≈ 50 µM) and selectivity for IKZF1/3 degradation, but its solubility in chloroform remains poor, complicating NMR analysis .
  • Pomalidomide: Incorporates a tetrafluorophenyl group, enhancing proteasomal targeting but introducing halogen-related toxicity risks.

Pharmacokinetic and Pharmacodynamic Data

Compound CRBN Kd (µM) Solubility (DMSO) IKZF1 Degradation Efficiency (%) Toxicity Profile
Thalidomide 250 Moderate 40 High (teratogenicity)
Lenalidomide 50 High 75 Moderate (hematologic)
Pomalidomide 20 Low 85 High (hepatic)
This compound 30 High 90 Low (preclinical phase)

NMR and Solubility Challenges

This compound shares solubility limitations in chloroform with its parent compound, as evidenced by the absence of NMR data in CDCl3 due to poor dispersion . By contrast, acetic acid derivatives (e.g., thalidomide-O-acetate) exhibit improved chloroform solubility but reduced stability in aqueous media.

Research Findings and Implications

Preclinical studies indicate that this compound achieves superior IKZF1/3 degradation (90% efficiency at 10 nM) compared to lenalidomide (75%) and pomalidomide (85%) . Its bromine substitution mitigates metabolic instability observed in non-halogenated analogs, though long-term toxicity data remain under investigation.

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